molecular formula C16H27ClN6O2 B2805085 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride CAS No. 1052534-79-8

2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride

Cat. No.: B2805085
CAS No.: 1052534-79-8
M. Wt: 370.88
InChI Key: HVVOIYAPQBHOIY-UHFFFAOYSA-N
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Description

4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride is a complex organic compound that features a triazine ring substituted with piperidine and morpholine groups

Scientific Research Applications

4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their structure and the specific biological target. For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and use. For example, Piperidine is classified as a flammable liquid and vapor, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the study of their properties and applications is a promising direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or morpholine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce partially or fully reduced triazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(6-(Morpholin-4-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride
  • 4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dipiperidine hydrochloride

Uniqueness

4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride is unique due to the combination of piperidine and morpholine groups attached to the triazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2.ClH/c1-2-4-20(5-3-1)14-17-15(21-6-10-23-11-7-21)19-16(18-14)22-8-12-24-13-9-22;/h1-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOIYAPQBHOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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